3-(5-amino-1H-indazol-3-yl)benzonitrile

Regiochemistry Kinase inhibitor design Structure-Activity Relationship (SAR)

3-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-71-2) is a C14H10N4 heterocyclic compound (MW 234.26 g/mol) that belongs to the 5-amino-3-aryl-1H-indazole class. It features a 5-aminoindazole core scaffold connected to a benzonitrile moiety at the 3-position via a direct C–C bond, with the nitrile group situated at the meta position of the pendant phenyl ring.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
CAS No. 1356087-71-2
Cat. No. B11879062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-amino-1H-indazol-3-yl)benzonitrile
CAS1356087-71-2
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NNC3=C2C=C(C=C3)N)C#N
InChIInChI=1S/C14H10N4/c15-8-9-2-1-3-10(6-9)14-12-7-11(16)4-5-13(12)17-18-14/h1-7H,16H2,(H,17,18)
InChIKeyUBWDTYFEBQDFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-71-2): Structural and Pharmacophoric Baseline for Procurement Decisions


3-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-71-2) is a C14H10N4 heterocyclic compound (MW 234.26 g/mol) that belongs to the 5-amino-3-aryl-1H-indazole class. It features a 5-aminoindazole core scaffold connected to a benzonitrile moiety at the 3-position via a direct C–C bond, with the nitrile group situated at the meta position of the pendant phenyl ring . This compound is recognized within the patent literature as a member of a broader series of indazole-based kinase inhibitors targeting TTK (Mps1), PLK4, and Aurora kinases, with reported anticancer activity in breast, colon, and ovarian cancer cell lines [1]. The compound is commercially available at purity specifications of 95% (AKSci) and 98% (MolCore), with batch-specific QC documentation including NMR, HPLC, and GC from vendors such as Bidepharm .

Why Generic Substitution of 3-(5-Amino-1H-indazol-3-yl)benzonitrile (1356087-71-2) with In-Class Analogs Risks Experimental Divergence


In-class 5-aminoindazole scaffolds are not functionally interchangeable because both the position of the benzonitrile substitution (meta vs. para) and the electronic character of the 5-substituent (amino vs. nitro) critically alter target engagement, kinase selectivity profiles, and cellular potency. The patent literature explicitly distinguishes 3-arylindazoles as a specific pharmacophoric subclass with demonstrated activity against TTK, PLK4, and Aurora kinases [1], while published SAR on related 5-amino-3-arylindazoles shows that even subtle changes in the aryl substitution pattern can shift CK2 inhibitory potency by several orders of magnitude within the same assay platform [2]. Procurement of a close analog without verifying regioisomeric identity therefore introduces a material risk of altered or null biological activity in a given experimental system.

Quantitative Differentiation Evidence for 3-(5-Amino-1H-indazol-3-yl)benzonitrile (1356087-71-2) Against Closest Analogs


Regioisomeric Differentiation: Meta-Benzonitrile vs. Para-Benzonitrile Substitution on the 3-Arylindazole Scaffold

3-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-71-2) bears the nitrile group at the meta position of the pendant phenyl ring, while its direct regioisomer, 4-(5-amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-74-5), bears the nitrile at the para position. The meta vs. para substitution pattern is a well-established determinant of vector geometry for the nitrile hydrogen-bond acceptor, altering the orientation of the terminal nitrile relative to the indazole hinge-binding motif. In published SAR on the closely related 5-amino-3-arylindazole CK2 inhibitor series, varying the aryl substitution pattern across 17 analogs yielded IC50 values ranging from 2 nM to >1,000 nM within the same biochemical assay [1]. Although a direct head-to-head comparison of the two regioisomers in an identical assay is not available in the public domain, the class-level SAR indicates that regioisomeric identity is a critical determinant of potency. Vendors supplying the para isomer (CAS 1356087-74-5) do so as a distinct catalog item, confirming that these are treated as chemically and functionally distinct entities by commercial suppliers .

Regiochemistry Kinase inhibitor design Structure-Activity Relationship (SAR)

Electronic Differentiation: 5-Amino vs. 5-Nitro Substitution on the Indazole Core

The 5-amino group (-NH₂) on the indazole core of the target compound is an electron-donating group that can act as a hydrogen bond donor, whereas the 5-nitro analog, 4-(5-nitro-1H-indazol-3-yl)benzonitrile (CAS 1356087-72-3), carries a strongly electron-withdrawing nitro group (-NO₂) that functions exclusively as a hydrogen bond acceptor. Published SAR on 5-substituted indazole kinase inhibitors demonstrates that the electronic nature of the 5-substituent profoundly influences kinase selectivity: in the Bioorg. Med. Chem. Lett. scaffold-oriented synthesis series, 5-amino- and 5-substituted indazoles showed divergent selectivity profiles across a panel including GSK3β, Rock2, Aurora2, and JAK2 [1]. The amino-to-nitro substitution fundamentally alters the electron density distribution on the indazole ring, which modulates the strength of the hinge-binding interaction with the kinase ATP pocket [2]. The nitro analog is cataloged as a distinct compound (CAS 1356087-72-3) by all major chemical suppliers, indicating a recognized functional distinction .

Electronic effects Kinase hinge binding Hydrogen bond donor/acceptor

Commercial Purity Specification Differentiation: 98% (MolCore) vs. 95% (Standard Supplier Baseline)

The target compound is commercially available at two distinct purity grades: ≥95% (AKSci, Bidepharm) and ≥98% (MolCore, NLT 98%) . For SAR-driven medicinal chemistry campaigns where minor impurities can confound IC50 determination or produce false-positive cellular activity, the higher-purity grade (98%) provides a 3% absolute purity advantage, reducing the maximum potential impurity burden from ≤5% to ≤2%. This difference is amplified when the compound is used at high concentrations in biochemical assays: at a 10 µM screening concentration, a 5% impurity translates to up to 500 nM of unknown contaminants, compared to ≤200 nM for the 98% grade. Bidepharm additionally provides batch-specific QC documentation (NMR, HPLC, GC) for the 95% grade, enabling end-user verification of lot-to-lot consistency .

Purity specification Quality control Procurement criteria

Physicochemical Differentiation: Computed Boiling Point and Vapor Pressure as Handling and Storage Considerations

The target compound has a predicted boiling point of 547.4 ± 40.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.5 mmHg at 25 °C . While these are computationally estimated values (ACD/Labs Percepta prediction), they indicate very low volatility and high thermal stability, consistent with the compound's rigid aromatic framework. By comparison, the simpler 5-aminoindazole core scaffold (CAS 19335-11-6) has a reported melting point of 175-178 °C and significantly higher volatility. The benzonitrile extension increases molecular weight from 133.15 g/mol (5-aminoindazole) to 234.26 g/mol (target compound), which lowers vapor pressure and potentially improves solid-state stability under ambient storage conditions. The recommended long-term storage condition is a cool, dry place .

Physicochemical properties Stability Storage conditions

Optimal Research and Procurement Application Scenarios for 3-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-71-2)


Kinase Inhibitor Medicinal Chemistry: Hit-to-Lead Optimization of 3-Arylindazole TTK/PLK4/Aurora Inhibitor Series

Based on the patent disclosure in WO2013053051A1 identifying 3-arylindazoles as potent TTK, PLK4, and Aurora kinase inhibitors, this compound serves as a key intermediate or scaffold reference for SAR expansion around the 3-aryl position. The meta-benzonitrile substitution provides a defined hydrogen-bond acceptor vector that can be systematically varied to probe kinase selectivity. The compound's 5-amino group offers a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) to generate focused libraries targeting the ATP-binding pocket of mitotic kinases [1]. Procurement of the 98% purity grade is recommended for downstream biochemical IC50 determinations to minimize impurity interference at screening concentrations ≥ 1 µM.

Regioisomer-Specific Pharmacology: Differentiating Meta- vs. Para-Benzonitrile Target Engagement in Cellular Kinase Assays

Researchers comparing the target compound (meta-nitrile, CAS 1356087-71-2) with its para-nitrile regioisomer (CAS 1356087-74-5) can use the pair to profile the impact of nitrile geometry on kinase binding and cellular potency. The class-level SAR from the 5-amino-3-arylindazole CK2 inhibitor series indicates that such regioisomeric changes can produce >100-fold differences in IC50 [2]. Co-procurement of both regioisomers enables controlled head-to-head experiments that directly quantify the meta-vs.-para selectivity differential for a given kinase target of interest, generating novel SAR data for publication or patent applications.

Chemical Biology Tool Compound Development: 5-Aminoindazole Scaffold with Defined Electronic and Steric Properties

The 5-amino group distinguishes this compound from its 5-nitro counterpart (CAS 1356087-72-3) by providing hydrogen bond donor capacity and a basic amine handle. This electronic difference is critical when designing chemical probes intended to interrogate kinase hinge-region hydrogen bond networks [3]. The compound can be employed as a precursor for biotinylated or fluorophore-conjugated probe synthesis via the 5-amino group, enabling target engagement studies (e.g., cellular thermal shift assays, pull-down experiments) that would not be feasible with the 5-nitro analog. The documented stability profile (predicted boiling point >500 °C, vapor pressure ~0 mmHg) supports handling in probe synthesis workflows .

Pharmaceutical Intermediate: Building Block for GSK-3β, ROCK, or JAK Inhibitor Programs

The scaffold-oriented synthesis publications (Bioorg. Med. Chem. Lett. 2011, Parts 3 and 4) demonstrate that 5-substituted indazoles, including amino-substituted variants, yield potent inhibitors of GSK-3β, Rock2, and JAK2 [3]. The target compound's 3-(3-cyanophenyl) substitution pattern places it within the general formula of kinase inhibitors claimed in multiple patents, including WO2013053051A1 and US-9163007-B2 [1][4]. Pharmaceutical R&D teams pursuing kinase programs may procure this compound as a late-stage diversification intermediate, leveraging the nitrile group for subsequent transformations (e.g., hydrolysis to carboxylic acid, reduction to amine, tetrazole formation) to generate novel IP-differentiating analogs. For such applications, batch-to-batch QC documentation (NMR, HPLC, GC) from suppliers like Bidepharm is essential for GLP-grade material traceability .

Quote Request

Request a Quote for 3-(5-amino-1H-indazol-3-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.